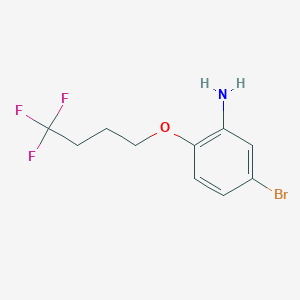

5-Bromo-2-(4,4,4-trifluorobutoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(4,4,4-trifluorobutoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF3NO/c11-7-2-3-9(8(15)6-7)16-5-1-4-10(12,13)14/h2-3,6H,1,4-5,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKKIXIJFLWPDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)OCCCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 4,4,4 Trifluorobutoxy Aniline and Related Fluorinated Aniline Analogues

Strategic Approaches to Aryl Halide and Aniline (B41778) Core Construction

The synthesis of functionalized anilines frequently begins with simpler aromatic precursors. A common multi-step approach involves the nitration of a suitable fluorinated aromatic compound, followed by the chemical reduction of the nitro group to an amine. chemicalbook.comgoogle.com For instance, 4-fluoroaniline (B128567) can be prepared from fluorobenzene (B45895) through nitration and subsequent reduction. google.com

Another critical strategy involves the use of protecting groups to control reactivity and regioselectivity, especially during halogenation. chemistrysteps.com The amino group of aniline is a strong activating group, which can lead to uncontrolled reactions like polybromination. chemistrysteps.comkhanacademy.org To achieve selective monobromination at the desired position, the amine functionality is often temporarily converted into an amide, for example, through acetylation. chemistrysteps.com The resulting amide group is still an ortho-, para-director but is less activating than a free amino group, allowing for more controlled halogenation. chemistrysteps.com After the halogenation step, the protecting group can be removed by hydrolysis to restore the aniline functionality. khanacademy.org

Furthermore, processes like the Halex (halogen exchange) reaction are employed, where fluorinated anilines are prepared from chloronitrobenzenes. This involves a chlorine-fluorine exchange followed by hydrogenation of the nitro group to yield the target aniline. google.com

Direct bromination is an alternative approach where a bromine atom is introduced onto an existing aniline derivative. The -NH2 group is a powerful electron-donating group that activates the aromatic ring, directing incoming electrophiles to the ortho and para positions due to increased electron density at these sites. byjus.com However, this high reactivity can be a significant challenge, often leading to the formation of multiple brominated products. byjus.com For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline (B120722) as a precipitate. byjus.com Achieving selective monobromination requires careful control of reaction conditions and reagents.

The choice of brominating agent is critical for controlling the outcome of the reaction. Molecular bromine (Br₂) is a highly reactive agent, and its use, particularly in polar solvents like water, often results in polysubstitution. khanacademy.orgbyjus.com

N-Bromosuccinimide (NBS) serves as a milder and more manageable alternative to molecular bromine for electrophilic aromatic bromination. organic-chemistry.orgmanac-inc.co.jp It is a crystalline solid that is easier to handle than liquid bromine. manac-inc.co.jp The reactivity of NBS can be modulated by the choice of solvent and the use of catalysts, which allows for greater regioselectivity. manac-inc.co.jp For instance, using NBS in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) in acetonitrile (B52724) has been shown to be effective for the regioselective monobromination of anilines and phenols at room temperature. researchgate.net

Table 1: Comparison of Brominating Agents for Aniline Derivatives

| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |

|---|---|---|

| Physical State | Red-brown liquid | White/off-white crystalline solid manac-inc.co.jp |

| Reactivity | High, often leads to polybromination byjus.com | Milder, allows for more controlled, selective bromination manac-inc.co.jp |

| Handling | Hazardous, requires careful handling | Easier and safer to handle manac-inc.co.jp |

| Selectivity | Often poor, especially with activated rings chemistrysteps.com | Can be highly regioselective depending on conditions manac-inc.co.jpresearchgate.net |

| Typical Use Case | Exhaustive bromination | Controlled mono- or di-bromination of activated rings researchgate.net |

In typical electrophilic aromatic substitutions, Lewis acids are used as catalysts to increase the electrophilicity of the halogenating agent. nih.gov However, their role in the bromination of anilines is complex. The nitrogen atom of the aniline's amino group has a lone pair of electrons, making it a Lewis base. khanacademy.orgyoutube.com When a strong Lewis acid such as AlCl₃ is introduced, it preferentially forms a complex with the amino group. chemistrysteps.comkhanacademy.org This complexation places a positive charge on the nitrogen, transforming the activating -NH₂ group into a strongly deactivating group, which pulls electron density from the aromatic ring and halts further electrophilic substitution like Friedel-Crafts reactions. chemistrysteps.comyoutube.com

Despite this general limitation, certain modern methods have found utility for Lewis acids. For example, bismuth(III) chloride (BiCl₃) has been reported as a suitable catalyst for the bromination of phenol (B47542) and aniline derivatives in excellent yields. researchgate.net Other studies have shown that Lewis acids like zirconium(IV) chloride can selectively catalyze bromination on the side chain (benzylic position) of aromatic compounds rather than on the aromatic ring itself. nih.gov

Direct Bromination of Aniline Precursors (e.g., 2,3,4-Trifluoroaniline)

Installation of the 4,4,4-Trifluorobutoxy Moiety

After the successful synthesis of the 5-bromo-substituted aniline core, the final key step is the introduction of the 4,4,4-trifluorobutoxy group at the 2-position. This is typically achieved via an etherification reaction.

The most common method for forming the aryl ether linkage is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. To synthesize 5-Bromo-2-(4,4,4-trifluorobutoxy)aniline, the likely precursor is 5-bromo-2-aminophenol.

The synthesis proceeds by first deprotonating the hydroxyl group of the phenol using a suitable base (such as potassium carbonate or sodium hydride) to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a 4,4,4-trifluorobutane derivative that has a good leaving group, such as 1-bromo-4,4,4-trifluorobutane (B1268044). The phenoxide displaces the bromide ion in an Sₙ2 reaction to form the desired ether product.

Table 2: Representative Williamson Ether Synthesis for Aryl Ether Formation

| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Product |

|---|---|---|---|---|

| 1. Phenoxide Formation | 5-Bromo-2-aminophenol | - | Base (e.g., K₂CO₃, NaH) / Solvent (e.g., DMF, Acetonitrile) | Potassium or Sodium 5-bromo-2-aminobenzen-1-olate |

| 2. Alkylation | Phenoxide Intermediate | 1-Bromo-4,4,4-trifluorobutane | Heat (optional) | This compound |

This two-step sequence provides a reliable pathway to install the fluorinated side chain, completing the synthesis of the target molecule.

Etherification Strategies for Alkoxy Group Introduction

The formation of the ether linkage is a critical step in the synthesis of this compound. The Williamson ether synthesis is a foundational and widely used method for this transformation. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.comwikipedia.org In the context of the target molecule, this would typically involve the deprotonation of a phenolic precursor, such as 5-bromo-2-nitrophenol (B22722), to form a phenoxide ion. This is followed by a reaction with a suitable 4,4,4-trifluorobutyl halide (e.g., 1-bromo-4,4,4-trifluorobutane).

The general mechanism follows a bimolecular nucleophilic substitution (SN2) pathway, where the alkoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. wikipedia.org The success of the Williamson synthesis is highly dependent on the structure of the reactants. It is most effective with primary alkyl halides, as secondary and tertiary halides are prone to undergoing elimination reactions as a competing pathway. masterorganicchemistry.com

For the synthesis of fluorinated ethers, specific conditions are often required. fluorine1.ru The electron-withdrawing nature of the fluorine atoms in 4,4,4-trifluorobutanol can decrease the nucleophilicity of the corresponding alkoxide, potentially slowing the reaction. Therefore, the choice of a strong base and an appropriate solvent is crucial for generating the alkoxide and facilitating the substitution. numberanalytics.com

Table 1: Common Reagents for Williamson Ether Synthesis

| Component | Examples | Purpose |

|---|---|---|

| Phenolic Precursor | 5-Bromo-2-nitrophenol | Source of the aromatic ring and hydroxyl group. |

| Alkylating Agent | 1-Bromo-4,4,4-trifluorobutane, 4,4,4-Trifluorobutyl tosylate | Provides the fluorinated alkoxy side chain. |

| Base | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), Sodium hydroxide (B78521) (NaOH) | Deprotonates the phenol to form the nucleophilic alkoxide. numberanalytics.com |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF) | Polar aprotic solvents are preferred as they solvate the cation, enhancing the nucleophilicity of the alkoxide. numberanalytics.comnumberanalytics.com |

Mitsunobu-Type Reactions for Carbon-Oxygen Bond Formation

An alternative to the Williamson ether synthesis for forming the C-O bond is the Mitsunobu reaction. This powerful reaction allows for the conversion of a primary or secondary alcohol into various functional groups, including ethers, under mild, neutral conditions. It proceeds with a characteristic inversion of stereochemistry at the alcohol's carbon center.

The reaction typically employs a combination of a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The general mechanism begins with the reaction between the phosphine and the azodicarboxylate to form a phosphonium (B103445) salt. This intermediate then deprotonates the nucleophile (in this case, the phenolic hydroxyl group), making it more reactive. The alcohol (4,4,4-trifluorobutanol) is then activated by the phosphine, turning the hydroxyl group into a good leaving group. Finally, the phenoxide attacks the activated alcohol in an SN2 fashion to form the desired aryl alkyl ether.

One of the significant advantages of the Mitsunobu reaction is its reliability for coupling alcohols, including those that may be less reactive under Williamson conditions. However, a key limitation is the pKa of the nucleophile; phenols are sufficiently acidic to participate effectively in the reaction. A notable drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can sometimes complicate product purification.

Convergent and Linear Synthesis Pathways for this compound Analogues

The construction of a molecule like this compound can be approached through two primary strategic plans: linear and convergent synthesis. chemistnotes.com

A linear synthesis assembles the target molecule in a sequential, step-by-step manner, where the product of one reaction becomes the starting material for the next. youtube.com For the target compound, a plausible linear route would involve modifying a single starting material through a series of transformations, such as:

Nitration of a phenol.

Bromination to install the bromo group.

Etherification to add the trifluorobutoxy side chain.

Reduction of the nitro group to the final aniline.

General Synthetic Schemes for Introduction of the Trifluorobutoxy Group

A common and practical synthetic route to this compound follows a linear pathway starting from a commercially available substituted phenol. A highly logical precursor is 5-bromo-2-nitrophenol.

Scheme 1: A Plausible Linear Synthesis

A plausible linear synthesis scheme. The first step is a Williamson ether synthesis to form the ether linkage, followed by the reduction of the nitro group to the amine.

A plausible linear synthesis scheme. The first step is a Williamson ether synthesis to form the ether linkage, followed by the reduction of the nitro group to the amine.Etherification: 5-Bromo-2-nitrophenol is treated with a 4,4,4-trifluorobutylating agent (e.g., 1-bromo-4,4,4-trifluorobutane or a corresponding tosylate) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like DMF. This step forms the ether intermediate, 1-bromo-5-(4,4,4-trifluorobutoxy)-2-nitrobenzene.

Reduction: The nitro group of the ether intermediate is then reduced to an amine. This transformation can be achieved using various methods, such as catalytic hydrogenation (H₂ gas with a palladium catalyst), or by using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) powder in an acidic medium (e.g., acetic acid or HCl). researchgate.net This final step yields the target compound, this compound. chemicalbook.comvjol.info.vn

Optimization of Reaction Sequence for Enhanced Efficiency and Yield

Table 2: Optimization Parameters for Key Reaction Steps

| Reaction Step | Parameter to Optimize | Considerations |

|---|---|---|

| Etherification (Williamson) | Base Selection | Stronger, non-nucleophilic bases like NaH can be more effective than weaker bases like K₂CO₃, but may be more hazardous. The choice depends on the acidity of the phenol. numberanalytics.com |

| Solvent Choice | Polar aprotic solvents (DMF, DMSO) are generally superior as they enhance the nucleophilicity of the phenoxide. numberanalytics.com | |

| Temperature | Higher temperatures can increase the reaction rate but may also promote side reactions like elimination or decomposition. The optimal temperature must be determined empirically. numberanalytics.com | |

| Leaving Group | Alkyl tosylates or iodides are often more reactive than bromides or chlorides, which can lead to higher yields or allow for milder reaction conditions. masterorganicchemistry.com | |

| Nitro Group Reduction | Reducing Agent | Catalytic hydrogenation is often very clean, but some catalysts can be sensitive to halogen substituents. Metal/acid combinations (Fe/HCl, SnCl₂/HCl) are robust and effective alternatives. Sodium dithionite (B78146) (Na₂S₂O₄) is another mild option. vjol.info.vn |

| Reaction Conditions | Optimization of temperature, pressure (for hydrogenation), and reaction time is necessary to ensure complete conversion without over-reduction or side-product formation. |

| Purification | Method | Column chromatography is often required to separate the final product from unreacted starting materials and byproducts. Recrystallization may be used for further purification. |

Green Chemistry Principles in the Synthesis of Substituted Anilines and Fluorinated Ethers

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. digitellinc.com Key principles include the use of safer solvents, improving atom economy, and employing catalytic reagents over stoichiometric ones.

Application of Aqueous Reaction Media for Bromo-Derivative Synthesis

A significant area for applying green chemistry in the synthesis of compounds like this compound is in the bromination step. Traditional electrophilic aromatic bromination often uses elemental bromine (Br₂), which is highly toxic and corrosive, and chlorinated solvents like dichloromethane (B109758) or carbon tetrachloride.

Greener alternatives have been developed that utilize aqueous media and in-situ generation of the brominating agent. researchgate.net One such method involves the use of a mixture of sodium bromide (NaBr) and an oxidant like hydrogen peroxide (H₂O₂) in an aqueous acidic medium. rsc.org This system generates hypobromous acid (HOBr) or a related species in situ, which then acts as the electrophile for the bromination of activated aromatic rings like phenols and anilines. researchgate.net

Another approach uses a combination of bromide and bromate (B103136) salts in an aqueous acidic solution. researchgate.net These methods offer several advantages:

Safety: They avoid the handling of hazardous liquid bromine. researchgate.net

Environmental Impact: They eliminate the need for volatile and often toxic organic solvents.

Selectivity: In many cases, these aqueous systems can offer high regioselectivity for the bromination of phenols and anilines. rsc.org

Avoidance of Hazardous Organic Solvents and Reagents

The principles of green chemistry strongly advocate for the reduction or elimination of hazardous substances in chemical processes. In the synthesis of halogenated and fluorinated anilines, this involves moving away from traditional, often toxic, organic solvents and dangerous reagents.

A significant advancement is the use of biocatalytic processes, which offer a sustainable alternative to methods relying on precious metals. acs.org These enzymatic reactions, such as those using nitroreductases (NRs), can be conducted in aqueous media, thereby avoiding bio-incompatible organic solvents. acs.org This approach not only reduces the environmental footprint but can also operate under atmospheric pressure and with high chemoselectivity, providing a chemoenzymatic alternative to conventional hydrogenation. acs.org

For the fluorination step, which is crucial for compounds containing moieties like the 4,4,4-trifluorobutoxy group, new methods are being developed to avoid hazardous reagents like concentrated sulfuric acid. A recent breakthrough involves using oxalic acid to extract fluorine compounds directly from the raw material fluorspar at room temperature. agchemigroup.eu This process is significantly safer and more sustainable than the traditional high-temperature method that produces highly toxic and corrosive hydrogen fluoride (B91410) as an intermediate. agchemigroup.eu

Atom Economy and Waste Reduction in Synthetic Protocols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating how much of the starting materials is incorporated into the final desired product. nih.gov It provides a clear metric for the wastefulness of a synthetic process; a higher atom economy signifies less waste. youtube.com This is distinct from reaction yield, which only considers the amount of product obtained relative to the theoretical maximum. nih.gov

The fine chemical and pharmaceutical industries have been noted for their high E-factor (Environmental Factor), which quantifies the mass of waste produced per unit of product. nih.gov For every kilogram of product, these sectors can generate between 5 and 100 kilograms of chemical waste, highlighting the inefficiency of many state-of-the-art processes. nih.gov

In the context of synthesizing fluorinated anilines, several strategies can improve atom economy.

Addition Reactions: Designing syntheses that maximize the use of addition reactions is ideal, as all atoms of the reactants are incorporated into the product.

Catalytic Hydrogenation: The reduction of a nitro-precursor to form the aniline group is a key step. Catalytic hydrogenation is an attractive method as it can offer minimal waste generation. mdpi.com Industrial aniline production commonly involves the hydrogenation of nitrobenzene (B124822) using metal catalysts. evonik.com

Minimizing Protecting Groups: Synthetic routes that avoid the use of protecting and deprotecting groups are inherently more atom-economical, as these steps add to the reagent load and waste generation without being incorporated into the final molecule.

By focusing on catalytic methods and designing more direct synthetic pathways, the atom economy for producing complex molecules like this compound can be significantly improved, leading to less waste and more sustainable manufacturing.

Table 1: Comparison of Atom Economy in Different Reaction Types This table provides a conceptual comparison of the atom economy for different types of chemical reactions often used in multi-step syntheses. The values are illustrative.

| Reaction Type | General Equation | Theoretical Atom Economy | Notes |

|---|---|---|---|

| Addition | A + B → C | 100% | All atoms from reactants are in the product. |

| Substitution | A-B + C → A-C + B | < 100% | The leaving group 'B' becomes waste. |

| Elimination | A-B → A + B | < 100% | Part of the starting material is eliminated as a byproduct. |

| Rearrangement | A → B | 100% | Atoms are reorganized, but none are lost. |

Solvent-Free Conditions and Ionic Liquids for Selective Halogenation

A key step in the synthesis of the target compound is the selective bromination of the aniline ring. Traditional methods often require protecting groups and organic solvents. However, modern approaches focus on direct halogenation under greener conditions. Ionic liquids (ILs) have emerged as promising alternative solvents that can enhance reaction efficiency and safety. beilstein-journals.org

Research has demonstrated that the direct bromination of unprotected aniline derivatives can be achieved with high yield and regioselectivity using copper(II) bromide (CuBr₂) in an ionic liquid as the solvent. beilstein-journals.orgresearchgate.net This method operates under mild conditions and avoids the need for hazardous supplementary reagents. beilstein-journals.org The use of an ionic liquid can facilitate the dissolution and mixing of reactants, which can be a challenge in conventional aqueous systems where organic anilines have low solubility. beilstein-journals.org This protocol offers a safer and more environmentally friendly option compared to methods that require additional protection and deprotection steps. beilstein-journals.orgresearchgate.net

The choice of ionic liquid can be tailored to the specific reaction. For example, 1-hexyl-3-methylimidazolium-based ILs have been used successfully for the para-chlorination of various aniline analogues with high yields, demonstrating the versatility of this approach for halogenation. researchgate.net

Table 2: Regioselective para-Chlorination of Aniline Analogues Using CuCl₂ in an Ionic Liquid This table presents data on the chlorination of various anilines in an ionic liquid, illustrating the high yields and selectivity achievable with this green chemistry approach. This serves as an analogue for the bromination step.

| Entry | Substrate | Time (h) | Yield of 4-Cl product (%) |

|---|---|---|---|

| 1 | 2-methylaniline | 4 | 91 |

| 2 | 2-methoxyaniline | 3 | 93 |

| 3 | 2-fluoroaniline | 4 | 88 |

| 4 | 2-trifluoromethylaniline | 6 | 90 |

| 5 | 3-methylaniline | 4 | 95 |

| 6 | 3-methoxyaniline | 3 | 96 |

| 7 | 3-fluoroaniline | 6 | 92 |

| 8 | 3-trifluoromethylaniline | 8 | 94 |

Data sourced from a study on chlorination using CuCl₂ in 1-hexyl-3-methylimidazolium (B1224943) chloride. researchgate.net

Scale-Up and Process Optimization Considerations for Large-Scale Production

Translating a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. The synthesis of a specialized molecule like this compound requires robust, safe, and economically viable processes.

Challenges and Solutions in Amplified Synthesis Methods

Scaling up a multi-step synthesis involves more than simply increasing the quantity of reagents. Several challenges must be addressed:

Reagent Cost and Availability: Reagents used in small-scale academic research, particularly specialized fluoroalkylation reagents, can be prohibitively expensive for large-scale applications. chimia.ch The solution often lies in using more fundamental, readily available, and industrially adequate starting materials, such as fluoroalkyl halides. chimia.ch

Reaction Control: Exothermic reactions, such as nitration or certain halogenations, can be managed safely in small flasks but pose significant heat-transfer challenges in large reactors. youtube.com This requires careful engineering controls, such as jacketed reactors and controlled addition rates, to maintain the reaction temperature and prevent runaway reactions.

Handling of Hazardous Materials: The large-scale use of toxic and corrosive materials like bromine or strong acids necessitates specialized equipment and stringent safety protocols to protect workers and the environment. agchemigroup.eugoogle.com

Product Purification: Methods like column chromatography, common in the lab, are often impractical and costly at an industrial scale. Alternative purification techniques such as crystallization, distillation, or extraction are preferred and must be optimized for efficiency and yield. google.com

Waste Management: The large volumes of solvent and reagent byproducts generated during scale-up require efficient and environmentally sound disposal or recycling strategies.

Patents for related compounds often describe methods designed to overcome these amplification challenges, focusing on high-yield steps and convenient purification to make the process suitable for large-scale generation. google.com

Adaptability of Conventional Operation Processes for Industrial Application

For a new chemical entity to be produced industrially, its synthesis should ideally be adaptable to existing conventional chemical processing equipment. The industrial production of aniline itself is a well-established two-step process: the nitration of benzene (B151609) followed by the hydrogenation of the resulting nitrobenzene. evonik.com

The synthesis of a more complex derivative like this compound would likely involve a series of well-understood unit operations:

Etherification: The introduction of the 4,4,4-trifluorobutoxy side chain could be achieved via a Williamson ether synthesis, a classic and scalable reaction.

Nitration/Reduction: If the synthesis starts from a substituted benzene, a nitration followed by catalytic hydrogenation sequence is a standard industrial process. evonik.com

Halogenation: The bromination step would need to be optimized for selectivity and safety at scale, potentially using the ionic liquid methods previously discussed or controlled addition of a brominating agent like NBS in a suitable reactor. google.comresearchgate.net

Diazotization: In some synthetic routes for substituted anilines, diazotization is a key step. However, this can be difficult to manage at a large scale due to the instability of diazonium salts. semanticscholar.org

The adaptability of these individual steps to standard industrial reactors, filtration units, and distillation columns is crucial for economic feasibility. The goal is to develop a process that is not only high-yielding but also robust and compatible with the infrastructure of a typical chemical manufacturing plant.

Reaction Chemistry and Mechanistic Investigations of 5 Bromo 2 4,4,4 Trifluorobutoxy Aniline

Reactivity of the Aromatic Amino Group

The amino group in 5-Bromo-2-(4,4,4-trifluorobutoxy)aniline is a key site for nucleophilic reactions and functional group interconversions. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

Nucleophilic Reactivity in Organic Transformations

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to the molecule. This allows it to participate in a variety of organic transformations. The nucleophilicity of the amino group is modulated by the electron-withdrawing nature of the bromine atom and the trifluorobutoxy group. While specific studies on the nucleophilic reactions of this compound are not extensively documented, its reactivity can be inferred from related halogenated anilines. For instance, similar dihalogenated anilines exhibit multiple reactivities, including nucleophilic substitution at the amine position. ossila.com

Condensation Reactions, e.g., Schiff Base Formation with Carbonyl Compounds

Aromatic amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically proceeds in two steps: the formation of a carbinolamine intermediate followed by dehydration. matrixscientific.com

The reaction of this compound with a suitable carbonyl compound would be expected to yield the corresponding Schiff base. An analogous reaction has been reported between 5-Bromo-2-hydroxybenzaldehyde and aniline (B41778), which proceeds by refluxing the reactants in ethanol (B145695) to form the bidentate Schiff base ligand. ossila.comresearchgate.net This suggests a similar pathway for the title compound.

Table 1: General Conditions for Schiff Base Formation

| Reactants | Carbonyl Compound | Solvent | Conditions | Product Type |

| Aromatic Amine (e.g., Aniline derivative) | Aldehyde/Ketone | Ethanol | Reflux | Schiff Base |

Acylation and Other Derivatizations for Functional Group Interconversion

The amino group can be readily acylated using acylating agents like acid chlorides or anhydrides to form amides. This transformation is a common strategy for protecting the amino group or for introducing new functional moieties. Other derivatizations can also be performed to achieve functional group interconversion, expanding the synthetic utility of the molecule.

Transformations Involving the Aryl Bromide Moiety

The bromine atom on the aromatic ring is another key functional handle, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions, including Suzuki-Miyaura Coupling

The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.org

Research on unprotected ortho-bromoanilines has demonstrated the feasibility of Suzuki-Miyaura coupling with a variety of boronic esters, including those with benzyl, alkyl, aryl, alkenyl, and heteroaromatic substituents. nih.gov An effective catalyst system for such transformations has been identified as CataXCium A Pd G3. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Bromoanilines

| Aryl Bromide Substrate | Coupling Partner (Boronic Ester) | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| ortho-Bromoaniline | Benzylboronic ester | CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 90 °C | Good | nih.gov |

| ortho-Bromoaniline | Arylboronic ester | CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 90 °C | Excellent | nih.gov |

| ortho-Bromoaniline | Alkenylboronic ester | CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 90 °C | Good | nih.gov |

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

While less common for aryl bromides compared to aryl fluorides or chlorides activated by strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. libretexts.org In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring that can stabilize this intermediate. libretexts.orgresearchgate.net

For this compound, the trifluorobutoxy group has an electron-withdrawing effect, which could potentially facilitate SNAr reactions at the bromine-substituted carbon, although this would likely require a strong nucleophile and forcing reaction conditions.

Chemical Behavior of the 4,4,4-Trifluorobutoxy Chain

The terminal trifluoromethyl (CF3) group exerts a powerful influence on the 4,4,4-trifluorobutoxy chain and, by extension, the entire molecule. The high electronegativity of the fluorine atoms creates a strong dipole moment within the CF3 group, leading to a significant inductive electron-withdrawing effect. This effect propagates along the butoxy chain, influencing the oxygen atom of the ether linkage.

The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond. mdpi.com This inherent strength imparts a high degree of chemical and metabolic stability to the trifluoromethyl group itself, making it resistant to degradation under many reaction conditions. mdpi.com This stability is a key feature in the design of molecules for various applications.

The electron-withdrawing nature of the trifluoromethyl group also impacts the aromaticity of the benzene (B151609) ring to which the butoxy chain is attached. Studies on fluorinated benzenes have shown that fluorine substituents can reduce the π-delocalization of the aromatic ring through their inductive effects. nih.gov While the oxygen of the ether is an electron-donating group through resonance, the strong inductive pull of the trifluoromethyl group diminishes this effect, thereby modifying the electron density of the aniline ring.

The presence of the CF3 group has also been shown to enhance the lipophilicity of molecules, a property that can influence solubility and transport characteristics in various systems. mdpi.comnih.gov The Hansch π value, a measure of lipophilicity, is significantly increased by the presence of a trifluoromethyl group. mdpi.com

Table 1: Comparison of Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-F (in CF4) | ~544 |

| C-H (in CH4) | ~439 |

| C-C (in C2H6) | ~377 |

This table provides a general comparison of bond energies to illustrate the strength of the C-F bond.

While the trifluoromethyl group itself is generally inert to further transformations, the aliphatic nature of the butoxy chain presents theoretical opportunities for functionalization. However, the strong electron-withdrawing effect of the CF3 group can deactivate adjacent C-H bonds, making typical free-radical or oxidative functionalization challenging.

Hypothetically, reactions could be envisioned at the α- or β-positions of the butoxy chain, although these would likely require harsh conditions or highly reactive reagents. The stability of the ether linkage to the aromatic ring is also a consideration, as cleavage could occur under certain acidic or basic conditions.

Further research would be needed to explore practical methods for the selective functionalization of the butoxy chain in the presence of the reactive aniline and bromo-aromatic moieties.

Derivatization Strategies for Advanced Molecular Scaffolds

The strategic positioning of the bromo, amino, and trifluorobutoxy groups on the aniline ring allows for selective functionalization, making this compound a key starting material for creating diverse and complex molecular architectures.

Utilization as a Building Block for Complex Organic Molecules

The presence of a bromine atom on the aromatic ring of this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most powerful methods for creating new carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For a substrate like this compound, this reaction can be used to introduce a wide range of aryl, heteroaryl, alkyl, or alkenyl groups at the C-5 position. The reaction is known for its mild conditions and tolerance of various functional groups, which is particularly advantageous given the presence of the amino and trifluorobutoxy moieties. A general protocol for the Suzuki-Miyaura coupling of bromoanilines often employs a palladium catalyst such as Pd(OAc)₂ with a suitable ligand, and a base like K₂CO₃ or Cs₂CO₃ in a solvent system like aqueous DMF or 2-MeTHF. The reaction with ortho-substituted bromoanilines has been shown to proceed efficiently, providing good to excellent yields.

Another key transformation is the Buchwald-Hartwig amination , a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. While the starting material already contains an amino group, this reaction can be employed to introduce a second, different amino functionality at the C-5 position by coupling with a primary or secondary amine. This reaction typically utilizes a palladium catalyst with specialized phosphine (B1218219) ligands, such as BINAP or Josiphos-type ligands, and a base. The development of these catalyst systems has enabled the coupling of a wide array of amines with aryl halides under relatively mild conditions.

The amino group of this compound can also be readily derivatized through standard reactions such as acylation, sulfonylation, or alkylation to introduce further complexity and modulate the electronic properties of the molecule.

Table 1: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Reactant | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂, Ligand, Base | Biaryl derivative |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Di-amino derivative |

| Heck Coupling | Alkene | Pd catalyst, Base | Alkenyl-substituted aniline |

Preparation of Heterocyclic Systems (e.g., Pyrazoles)

The aniline functionality of this compound is a key feature that allows for its use in the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent in many biologically active compounds. The preparation of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a notable application.

A common and well-established method for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis . This reaction involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. To utilize this compound in this synthesis, it must first be converted into the corresponding hydrazine. This is typically achieved through a diazotization reaction , where the primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. The resulting diazonium salt is then reduced to the hydrazine derivative.

Once the 5-bromo-2-(4,4,4-trifluorobutoxy)phenylhydrazine is formed, it can be reacted with a suitable 1,3-dicarbonyl compound. The reaction proceeds through the formation of an imine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents onto the pyrazole ring.

In some cases, intramolecular cyclization involving the diazonium salt itself can lead to other heterocyclic systems. For instance, intramolecular azo coupling of diazonium salts derived from 5-aminopyrazoles can lead to the formation of pyrazolo[3,4-c]cinnolines. While not a direct synthesis of a simple pyrazole, this illustrates the versatility of the diazonium intermediate in forming fused heterocyclic systems.

Table 2: Key Steps in Pyrazole Synthesis from this compound

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | NaNO₂, HCl | 5-Bromo-2-(4,4,4-trifluorobutoxy)benzenediazonium chloride |

| 2 | Reduction | SnCl₂/HCl or Na₂SO₃ | 5-Bromo-2-(4,4,4-trifluorobutoxy)phenylhydrazine |

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 4,4,4 Trifluorobutoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By analyzing the spectra of different nuclei, a complete picture of the molecular structure, including connectivity and spatial relationships, can be assembled.

Proton (¹H) NMR spectroscopy is a primary tool for identifying the number and type of hydrogen atoms in a molecule. In the case of 5-Bromo-2-(4,4,4-trifluorobutoxy)aniline, the ¹H NMR spectrum reveals distinct signals for the protons on the aromatic ring and the aliphatic butoxy chain.

The aromatic region is expected to show three signals corresponding to the protons at the C-3, C-4, and C-6 positions of the aniline (B41778) ring. The substitution pattern dictates their chemical shifts and coupling patterns. The proton at C-6, being adjacent to the electron-donating amino group, would likely appear at the most upfield position. The protons at C-3 and C-4 will exhibit splitting patterns influenced by their neighboring protons.

The aliphatic portion of the molecule, the 4,4,4-trifluorobutoxy group, will display characteristic signals. The methylene (B1212753) group adjacent to the ether oxygen (O-CH₂) is expected to resonate as a triplet. The subsequent methylene group (-CH₂-) would likely appear as a multiplet due to coupling with the adjacent methylene groups. The methylene group adjacent to the trifluoromethyl group (-CH₂-CF₃) will show a quartet pattern due to coupling with the three fluorine atoms. A broad singlet, characteristic of the amine (-NH₂) protons, is also anticipated, and its chemical shift can be influenced by solvent and concentration. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H (3) | 6.5-7.5 | d |

| Aromatic-H (4) | 6.5-7.5 | dd |

| Aromatic-H (6) | 6.5-7.5 | d |

| -NH₂ | 3.5-4.5 | br s |

| O-CH₂- | ~4.0 | t |

| -CH₂- | ~2.2 | m |

| -CH₂-CF₃ | ~2.5 | q |

Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary. d=doublet, dd=doublet of doublets, t=triplet, q=quartet, m=multiplet, br s=broad singlet.

Carbon-13 (¹³C) NMR spectroscopy is crucial for mapping the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. rsc.org The chemical shifts provide information about the electronic environment of each carbon.

The six carbons of the aromatic ring will resonate in the typical downfield region for aromatic compounds (approximately 110-150 ppm). The carbon atom attached to the bromine (C-5) will be influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the amino group (C-1) and the one with the trifluorobutoxy group (C-2) will have their chemical shifts significantly affected by these substituents. The aliphatic carbons of the butoxy chain will appear in the upfield region of the spectrum. The carbon of the CF₃ group will show a characteristic quartet due to one-bond coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-NH₂) | 140-150 |

| C-2 (C-O) | 145-155 |

| C-3 | 115-125 |

| C-4 | 120-130 |

| C-5 (C-Br) | 110-120 |

| C-6 | 115-125 |

| O-CH₂- | 65-75 |

| -CH₂- | 20-30 |

| -CH₂-CF₃ | 30-40 (q) |

| -CF₃ | 120-130 (q) |

Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary. (q) indicates a quartet due to C-F coupling.

Given the presence of a trifluoromethyl group, Fluorine-19 (¹⁹F) NMR spectroscopy is an essential characterization technique. rsc.org This method is highly sensitive and provides direct information about the fluorine-containing part of the molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the -CF₃ group. This signal will appear as a triplet due to coupling with the two protons of the adjacent methylene group (-CH₂-). The chemical shift of this signal is characteristic of a CF₃ group attached to an aliphatic chain.

While 1D NMR provides information about the chemical environments of individual nuclei, 2D NMR experiments are necessary to establish the connectivity between them.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, confirming the sequence of protons in the butoxy chain and their relationships within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of the ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. scbt.com For this compound (C₁₀H₁₁BrF₃NO), HRMS would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. A key feature would be the characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule. The exact mass measurement from HRMS would allow for the confirmation of the molecular formula C₁₀H₁₁BrF₃NO, distinguishing it from other potential structures with the same nominal mass.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2,4-difluoroaniline |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of novel compounds. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are valuable techniques, each providing specific insights into the molecule's structure and ionization behavior.

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules. In the positive ion mode, this compound is expected to readily protonate at the primary amine group, yielding a prominent protonated molecular ion peak, [M+H]⁺. A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. nih.gov High-resolution ESI-MS can verify the molecular formula by providing an accurate mass measurement of the [M+H]⁺ ion. The ionization efficiency in ESI can be influenced by the solvent pH and the physicochemical properties of the analyte. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar, thermally stable compounds with molecular weights typically under 1500 Da. wikipedia.org As this compound possesses moderate polarity, it can be effectively analyzed by APCI. The ionization process in APCI involves gas-phase ion-molecule reactions, often initiated by a corona discharge. wikipedia.org Depending on the solvent and reaction conditions, ionization can occur via proton transfer, leading to an [M+H]⁺ ion, similar to ESI. nih.gov Alternatively, charge transfer or hydride abstraction mechanisms can occur. The choice of solvent is critical, as it can participate in the ionization process and influence the formation of reactant ions. nih.gov For instance, studies on fluorinated phenols have shown that proton abstraction can be a significant pathway in APCI. nih.gov

The expected mass spectrometric data for the primary ion is summarized in the table below.

| Ionization Mode | Expected Ion | Key Feature |

| ESI (+) | [M+H]⁺ | Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) |

| APCI (+) | [M+H]⁺ | Protonated molecule, suitable for moderately polar compounds |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR and Raman spectra are expected to display characteristic bands corresponding to the aniline moiety, the trifluorobutoxy group, and the carbon-bromine bond. The aniline part of the molecule would exhibit N-H stretching vibrations, typically appearing as a doublet in the 3300-3500 cm⁻¹ region in the IR spectrum. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would produce a series of bands in the 1450-1600 cm⁻¹ range.

The trifluorobutoxy substituent introduces strong C-F stretching bands, which are typically found in the 1000-1350 cm⁻¹ region of the IR spectrum. The aliphatic C-H stretching vibrations of the butoxy chain will appear just below 3000 cm⁻¹. The ether linkage (Ar-O-C) is expected to show characteristic asymmetric and symmetric C-O-C stretching bands. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

While IR spectroscopy is based on changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. youtube.com Therefore, Raman spectroscopy can be particularly useful for observing symmetric vibrations and the C-Br bond, which may show a weak signal in the IR spectrum. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. nih.gov

A summary of the expected characteristic vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR, Raman |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1000 - 1350 | IR |

| Alkyl Chain (-CH₂-) | C-H Stretch | 2850 - 2960 | IR, Raman |

| Ether (Ar-O-C) | C-O-C Stretch | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) | IR |

| Bromo-Aryl | C-Br Stretch | 500 - 650 | IR, Raman |

**4.4. X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions that dictate the solid-state packing of a molecule.

While the specific crystal structure of this compound is not publicly reported, analysis of its analogues provides significant insight into its likely solid-state conformation and architecture. Single-crystal X-ray diffraction (SCXRD) is a powerful tool for this purpose. mdpi.comscielo.br

Studies on related bromo-anilines, such as p-bromoaniline, reveal that the aniline ring is typically planar. researchgate.net The crystal structure of p-bromoaniline consists of flat molecules arranged in zigzag chains, held together by weak van der Waals forces. researchgate.net For this compound, it is expected that the benzene ring would maintain its planarity. The conformation of the trifluorobutoxy side chain would be a key structural feature, with rotations around the C-O and C-C bonds determining its spatial orientation relative to the aromatic ring.

In the crystal lattice, intermolecular interactions such as hydrogen bonding involving the amine group (N-H···N or N-H···O) and halogen bonding involving the bromine atom (C-Br···N or C-Br···O) would likely play a significant role in stabilizing the crystal packing. The trifluoromethyl group can also participate in weak hydrogen bonds or dipole-dipole interactions. Analysis of bromo-substituted sugar analogues has shown that bromine can be involved in forming layered supramolecular structures through hydrogen bonding. nih.gov

The table below outlines the expected structural parameters based on studies of analogous compounds.

| Structural Feature | Expected Observation | Reference Interaction |

| Aromatic Ring | Planar geometry | p-bromoaniline researchgate.net |

| Butoxy Chain Conformation | Staggered or gauche conformations to minimize steric hindrance | General conformational analysis |

| Intermolecular Interactions | Hydrogen bonding (N-H···N/O), Halogen bonding (C-Br···N/O), van der Waals forces | p-bromoaniline, bromo-substituted analogues researchgate.netnih.gov |

The bromine atom on the aniline ring serves as a potential coordination site for transition metals, making the crystallographic study of related bromo-aryl transition metal complexes relevant. These complexes are often synthesized through methods like oxidative addition or salt-elimination reactions. acs.orgbnmu.ac.in

Crystallographic analysis of transition metal complexes featuring bromo-aryl ligands reveals the geometry of the metal-carbon or metal-halogen bond. For instance, in complexes where a bromo-aryl group is directly bonded to a metal center, the M-C bond length and the C-M-X (where X is another ligand) bond angles are critical parameters. The electronic properties of the metal fragment can influence the orientation and bonding characteristics of the bromo-aryl ligand. acs.org

In some cases, the aryl group itself coordinates to the metal in a π-fashion. dntb.gov.ua Studies on ferrocenyl(bromo)boryl complexes coordinated to iron or platinum show that the transition metal fragment's nature dictates the degree of π-bonding and the relative orientation of the bromo-aryl moiety. acs.org X-ray crystallography provides definitive evidence of these interactions, confirming bond lengths and coordination geometries. tmv.ac.in

The table below summarizes key findings from crystallographic studies of related complexes.

| Complex Type | Metal | Key Structural Insight |

| Ferrocenyl(bromo)boryl Iron Complex | Fe | Steric bulk on the metal center affects the orientation of the boryl unit. acs.org |

| Ferrocenyl(bromo)boryl Platinum Complex | Pt | The Pt-B bond length is a key indicator of the bonding interaction. acs.org |

| General Aryl Complexes | Various | Aryl ligands are strong sigma donors; their complexes are often stabilized by preventing decomposition pathways like β-hydride elimination. bnmu.ac.in |

**4.5. Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for verifying the purity of synthesized compounds and for separating isomers. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile technique for these purposes.

Purity Profiling: HPLC is the standard method for assessing the purity of this compound. A reverse-phase (RP) HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com A common mobile phase would be a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the amine. sielc.comsrce.hr The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. researchgate.net The high sensitivity of UV detection makes it suitable for detecting trace impurities.

Chiral Separation: Since this compound is not chiral, this subsection will discuss the chiral separation of analogous chiral fluorinated and aminated compounds, which is a relevant analytical challenge. Direct separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs). nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have shown success in separating a broad range of chiral compounds, including those with fluorine substituents. nih.govmdpi.com Another class of effective CSPs are macrocyclic glycopeptide-based columns (e.g., teicoplanin-based), which are particularly well-suited for separating the enantiomers of underivatized amino acids and other polar compounds. sigmaaldrich.com The choice of mobile phase, whether normal-phase, reverse-phase, or polar organic, is critical for achieving optimal resolution of enantiomers. mdpi.com The presence of fluorine can influence chromatographic behavior and may be exploited for separation. nih.gov

The table below details typical HPLC conditions for purity and chiral analysis of related compounds.

| Analysis Type | Column Type | Typical Mobile Phase | Detection |

| Purity Profiling | Reverse-Phase C18 | Acetonitrile / Water with 0.1% Formic Acid | UV |

| Chiral Separation | Polysaccharide-based CSP (e.g., Chiralpak) | n-Hexane / 2-Propanol or Acetonitrile / Water | UV |

| Chiral Separation | Macrocyclic Glycopeptide CSP (e.g., Chirobiotic T) | Methanol or Acetonitrile / Water with acid/base modifier | UV/MS |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

No specific data or established protocols for the use of Thin-Layer Chromatography (TLC) in monitoring the synthesis or screening of this compound could be located in the reviewed literature. While TLC is a standard technique for such applications in organic synthesis, the specific conditions, such as the choice of stationary phase (e.g., silica (B1680970) gel plates), mobile phase composition (solvent system), and visualization methods (e.g., UV light, staining agents) for this compound, have not been documented in the available resources.

Without experimental data, a representative data table for TLC analysis of this compound cannot be generated.

Column Chromatography for Product Purification

Similarly, no published methods or detailed findings on the purification of this compound using column chromatography were identified. Information regarding the optimal stationary phase (e.g., silica gel, alumina), the appropriate eluent system (solvent gradient), and the resulting separation efficiency (e.g., retention factor) is not available.

Consequently, a data table detailing the parameters and outcomes of column chromatography for the purification of this compound cannot be provided.

Computational Chemistry and Theoretical Studies on 5 Bromo 2 4,4,4 Trifluorobutoxy Aniline

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wealth of information about its reactivity and stability can be derived.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For 5-Bromo-2-(4,4,4-trifluorobutoxy)aniline, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be used to determine its optimized ground state geometry. researchgate.net These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation.

Furthermore, DFT can be utilized to compute the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. For halogenated and trifluoromethylated aniline (B41778) derivatives, the positions of these substituents are known to significantly influence the HOMO-LUMO gap and, consequently, their chemical behavior. researchgate.net

Table 1: Predicted DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Note: The values in this table are hypothetical and serve as illustrative examples based on typical DFT calculations for similar molecules.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (nucleophilic sites), blue represents areas of low electron density (electrophilic sites), and green denotes neutral regions. ufms.br

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the aniline group due to the lone pair of electrons, making it a potential site for electrophilic attack. The trifluorobutoxy group, with its highly electronegative fluorine atoms, would exhibit a region of positive potential (blue), indicating an electrophilic site. The bromine atom would also influence the charge distribution on the aromatic ring. Analyzing the MEP map provides a qualitative prediction of how the molecule will interact with other reagents. ufms.br

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in solution. acs.orgmdpi.com

For this compound, the trifluorobutoxy side chain has significant conformational flexibility due to the rotation around its single bonds. MD simulations can be used to explore the different conformations that this chain can adopt and to determine their relative stabilities. nih.govwvu.edu This is crucial for understanding how the molecule might bind to a receptor or pack in a crystal lattice.

Furthermore, MD simulations can provide detailed information about the intermolecular interactions between this compound and solvent molecules or other solutes. github.io The simulations can reveal the formation and dynamics of hydrogen bonds, van der Waals interactions, and other non-covalent interactions that govern the molecule's behavior in a condensed phase.

In Silico Modeling for Understanding Molecular Interactions and Selectivity

In silico modeling techniques are essential in drug discovery and materials science for predicting how a molecule will interact with a specific target, such as a protein or a surface.

Molecular Docking Studies of Bromo Aniline Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used to screen virtual libraries of compounds for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as an enzyme or receptor. dnu.dp.ua

Derivatives of bromo aniline have been investigated as potential inhibitors of various enzymes, including protein kinases. dnu.dp.uamdpi.comresearchgate.net Molecular docking studies of this compound with a specific protein target, for instance, a kinase involved in a disease pathway, could predict its binding energy and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site. mdpi.com Such studies are instrumental in the rational design of more potent and selective inhibitors. ijcce.ac.ir

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein Kinase

| Parameter | Predicted Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | Strength of the interaction with the target |

| Interacting Residues | Met769, Asp776 | Key amino acids involved in binding |

| Type of Interactions | Hydrogen bond with the aniline NH2, hydrophobic interactions with the trifluorobutoxy group | The nature of the forces stabilizing the complex |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical docking results for small molecule inhibitors.

Structure-Activity Relationship (SAR) Insights from Related Compounds

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net By analyzing the activity of a series of related compounds, it is possible to identify the key structural features (pharmacophores) responsible for their biological effects.

For aniline derivatives, the nature and position of substituents on the aromatic ring can have a profound impact on their activity. For example, in the context of kinase inhibitors, the presence of a bromine atom can lead to specific halogen bonding interactions with the protein target. nih.gov The trifluoromethyl group is also a common substituent in medicinal chemistry, often improving metabolic stability and binding affinity. nih.gov By examining the SAR of known bromoaniline and trifluoromethylphenyl derivatives, it is possible to make informed predictions about the potential biological activity of this compound and to guide the synthesis of new, potentially more active, analogs. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods for Validation and Interpretation

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can be invaluable for the validation and interpretation of experimental data for molecules like this compound. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, often in conjunction with various basis sets to achieve a balance between accuracy and computational cost. researchgate.netmaterialsciencejournal.org For substituted anilines, methods like B3LYP with basis sets such as 6-31+G* and 6-311++G** have been shown to provide reliable predictions of vibrational frequencies (FT-IR and Raman). researchgate.net

The prediction of nuclear magnetic resonance (NMR) chemical shifts is another critical application. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating ¹H and ¹³C NMR chemical shifts of substituted anilines. researchgate.net These computational approaches allow for the assignment of spectral features to specific atoms and vibrational modes within the molecule, aiding in the structural elucidation and characterization of this compound. Furthermore, time-dependent DFT (TD-DFT) can be utilized to predict electronic properties such as HOMO and LUMO energies. researchgate.net

Below is a hypothetical table of predicted spectroscopic data for this compound, based on computational methods applied to analogous compounds.

| Parameter | Predicted Value | Computational Method | Basis Set |

| ¹H NMR (ppm) | |||

| H (C3) | 7.2 - 7.4 | GIAO | 6-311++G(2d,p) |

| H (C4) | 6.8 - 7.0 | GIAO | 6-311++G(2d,p) |

| H (C6) | 7.5 - 7.7 | GIAO | 6-311++G(2d,p) |

| NH₂ | 3.5 - 4.5 | GIAO | 6-311++G(2d,p) |

| OCH₂ | 4.1 - 4.3 | GIAO | 6-311++G(2d,p) |

| CH₂CF₃ | 2.4 - 2.6 | GIAO | 6-311++G(2d,p) |

| ¹³C NMR (ppm) | |||

| C1 | 145 - 148 | GIAO | 6-311++G(2d,p) |

| C2 | 140 - 143 | GIAO | 6-311++G(2d,p) |

| C3 | 115 - 118 | GIAO | 6-311++G(2d,p) |

| C4 | 120 - 123 | GIAO | 6-311++G(2d,p) |

| C5 | 110 - 113 | GIAO | 6-311++G(2d,p) |

| C6 | 125 - 128 | GIAO | 6-311++G(2d,p) |

| OCH₂ | 65 - 68 | GIAO | 6-311++G(2d,p) |

| CH₂ | 30 - 33 | GIAO | 6-311++G(2d,p) |

| CF₃ | 123 - 126 (q) | GIAO | 6-311++G(2d,p) |

| IR (cm⁻¹) | |||

| N-H stretch | 3400 - 3500 | B3LYP | 6-311++G |

| C-H stretch (aromatic) | 3000 - 3100 | B3LYP | 6-311++G |

| C-F stretch | 1100 - 1350 | B3LYP | 6-311++G |

| C-O stretch | 1200 - 1300 | B3LYP | 6-311++G |

| C-Br stretch | 500 - 600 | B3LYP | 6-311++G** |

Theoretical Insights into Reaction Mechanisms and Pathway Selectivity

Theoretical chemistry provides profound insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be identified. Transition state theory is a cornerstone of these investigations, allowing for the calculation of activation energies and reaction rates.

For reactions involving substituted anilines, such as electrophilic substitution, computational methods can be used to locate the transition state structure connecting the reactants to the intermediates or products. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the desired reactants and products on the reaction pathway. rowansci.comprotheragen.ai This is achieved by following the path of steepest descent from the transition state in both the forward and reverse directions. rowansci.comscm.com

An IRC calculation starts from an optimized transition state geometry and proceeds in mass-weighted coordinates to trace the minimum energy path. scm.com This allows for a detailed understanding of the structural changes that occur during the reaction, providing a theoretical movie of the reaction mechanism. protheragen.ai The energy profile along the IRC can reveal the presence of intermediates and secondary transition states, offering a comprehensive view of the reaction's progress. rowansci.com

| Computational Task | Objective | Typical Method |

| Geometry Optimization | Find stable structures of reactants, products, and intermediates. | DFT (e.g., B3LYP/6-31G(d)) |

| Transition State Search | Locate the saddle point on the potential energy surface. | Synchronous Transit-Guided Quasi-Newton (STQN) methods |

| Frequency Calculation | Characterize stationary points (minima have all real frequencies, transition states have one imaginary frequency). | DFT |

| IRC Calculation | Confirm the connection between the transition state and the minima (reactants/products). | Hessian-based predictor-corrector algorithms |

The substituents on the aniline ring of this compound play a crucial role in determining its reactivity and the selectivity of its reactions. The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group, primarily through a strong inductive effect. nih.gov This effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted aniline. nih.govresearchgate.net

The amino group (-NH₂) is a strong activating group and ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system. byjus.comallen.in However, the presence of the electron-withdrawing trifluorobutoxy and bromo groups will modulate this effect. The trifluorobutoxy group, specifically the -CF₃ moiety, will exert a strong deactivating influence. The bromine atom is also deactivating due to its inductive effect but is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. researchgate.net

The interplay of these electronic effects can be summarized as follows:

Amino Group (-NH₂): Strong electron-donating group, activating, ortho-, para-directing. byjus.com

Bromo Group (-Br): Electron-withdrawing (inductive), deactivating, ortho-, para-directing (resonance). researchgate.net

Research Applications and Broader Scientific Impact

Role as a Versatile Intermediate in Organic Synthesis

Organic synthesis relies on a diverse toolbox of chemical intermediates to construct complex molecular targets. Halogenated and fluorinated anilines are staples in this toolbox due to their predictable reactivity and the unique properties they impart to the final molecules.

The structure of 5-Bromo-2-(4,4,4-trifluorobutoxy)aniline is intentionally designed for use as a scaffold. The bromine atom serves as a versatile "handle" for a variety of chemical transformations. Specifically, it is an excellent electrophilic site for cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These powerful reactions are fundamental to modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the attachment of a wide array of other molecular fragments, paving the way for the construction of intricate and diverse chemical libraries.

The aniline (B41778) (amino) group is also a key reactive center. It can readily undergo reactions like acylation, alkylation, and diazotization, providing further avenues for molecular elaboration and functionalization.

The inclusion of the 4,4,4-trifluorobutoxy group is a deliberate design choice that significantly influences the properties of any molecule derived from this intermediate. Fluorine atoms are known to enhance several key characteristics of a molecule. The trifluoromethyl group (-CF3) at the end of the butoxy chain can improve metabolic stability by blocking sites susceptible to oxidative metabolism. This is a critical consideration in drug design, as it can lead to longer-lasting therapeutic effects.

Furthermore, the lipophilicity, or the ability of a molecule to dissolve in fats and lipids, is increased by the presence of the fluorinated chain. This property is crucial for a molecule's ability to cross cell membranes and reach its biological target. By providing a building block that already contains this desirable feature, this compound simplifies the synthesis of new chemical entities with potentially enhanced pharmacokinetic profiles.

Derivatization Towards Biologically Active Compounds and Probes

The true purpose of an intermediate like this compound is to be chemically modified, or derivatized, to create new compounds with specific biological functions. Its structure is a starting point for the exploration of new chemical space in the search for novel drugs and research tools.

In medicinal chemistry, the process of drug discovery often involves synthesizing a large number of related compounds, known as analogs, to find the one with the optimal balance of potency, selectivity, and safety. The multiple reactive sites on this compound make it an ideal starting material for generating such a library of analogs.